4-cyano-N-methylbenzamide chemical properties
4-cyano-N-methylbenzamide chemical properties
An In-Depth Technical Guide to 4-cyano-N-methylbenzamide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-cyano-N-methylbenzamide is a bifunctional organic molecule that serves as a highly versatile building block in modern chemical research. Characterized by a benzene ring substituted with a cyano group and an N-methylamido group at the para positions, this compound offers two distinct and chemically reactive sites. This unique arrangement provides a stable, rigid scaffold with orthogonal handles for synthetic modification, making it a molecule of significant interest in medicinal chemistry, agrochemical synthesis, and materials science.
The presence of a nitrile group—a key pharmacophore and a precursor to other functional groups like carboxylic acids, amines, and tetrazoles—combined with the structural stability imparted by the amide linkage, makes 4-cyano-N-methylbenzamide an attractive starting point for the design of complex molecular architectures. This guide, intended for chemical researchers and drug development professionals, provides a comprehensive overview of its chemical properties, synthetic routes, spectroscopic characterization, reactivity, and applications, grounded in established chemical principles and supported by authoritative references.
Molecular Structure and Identifiers
The structure of 4-cyano-N-methylbenzamide features a central benzene ring, which provides a rigid framework. The electron-withdrawing nature of both the cyano (-C≡N) and amide (-C(O)NHCH₃) groups influences the electronic properties of the aromatic system.
Caption: Chemical structure of 4-cyano-N-methylbenzamide.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
|---|---|---|
| CAS Number | 36268-62-9 | [1] |
| Molecular Formula | C₉H₈N₂O | [1] |
| Molecular Weight | 160.17 g/mol | |
| IUPAC Name | 4-cyano-N-methylbenzamide | |
| SMILES | CNC(=O)c1ccc(cc1)C#N | [2] |
| InChI Key | UGGZWKXUBBYXLT-UHFFFAOYSA-N |
| MDL Number | MFCD03550597 |[1] |
Physicochemical Properties
4-cyano-N-methylbenzamide is a solid at room temperature. Its bifunctional nature, possessing both a polar amide group and a moderately polar nitrile group, dictates its solubility and other physical properties.
Table 2: Physicochemical and Computed Properties
| Property | Value | Notes / Reference |
|---|---|---|
| Physical Form | Solid | |
| Melting Point | Not experimentally reported. | The related 4-cyanobenzamide melts at 224-228 °C.[3] |
| Solubility | Expected to be soluble in polar organic solvents like alcohols, ethers, and chlorinated hydrocarbons.[4] | Based on the "like dissolves like" principle for substituted benzamides.[5] |
| LogP (octanol/water) | 0.91788 (Computed) | A measure of lipophilicity.[1] |
| Topological Polar Surface Area (TPSA) | 52.89 Ų | Indicates potential for membrane permeability.[1] |
| Hydrogen Bond Donors | 1 | From the amide N-H group.[1] |
| Hydrogen Bond Acceptors | 2 | From the carbonyl oxygen and nitrile nitrogen.[1] |
Expert Insights on Solubility
The solubility profile is a critical parameter in drug development for reaction setup, purification, and formulation. Based on its structure:
-
The polar amide group is capable of hydrogen bonding, enhancing solubility in polar solvents.[5]
-
The aromatic ring and N-methyl group contribute to its lipophilicity, favoring solubility in less polar organic solvents.[5]
-
The nitrile group adds to the molecule's polarity.
Therefore, 4-cyano-N-methylbenzamide is expected to be soluble in a range of solvents including methanol, ethanol, dichloromethane, and ethyl acetate, but likely has low solubility in water and nonpolar solvents like hexane.[4] For precise quantitative data in a specific solvent system, the isothermal shake-flask method is recommended.[5]
Synthesis and Handling
The most direct and industrially scalable synthesis of 4-cyano-N-methylbenzamide involves the nucleophilic acyl substitution of 4-cyanobenzoyl chloride with methylamine.[3] This reaction is typically high-yielding and proceeds under mild conditions.
Caption: General workflow for the synthesis of 4-cyano-N-methylbenzamide.
Experimental Protocol: Synthesis via Acylation
Causality: This protocol utilizes the high reactivity of the acyl chloride with the nucleophilic methylamine. An inert, aprotic solvent like Dichloromethane (DCM) is chosen to prevent side reactions. A non-nucleophilic base (Triethylamine) is added to neutralize the HCl byproduct, driving the reaction to completion.[3]
Materials:
-
4-Cyanobenzoyl chloride (1.0 eq)[6]
-
Methylamine solution (e.g., 2M in THF, 1.1 eq)
-
Triethylamine (TEA, 1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl, saturated NaHCO₃ solution, brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-cyanobenzoyl chloride (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Addition: Slowly add triethylamine (1.2 eq) to the stirred solution, followed by the dropwise addition of the methylamine solution (1.1 eq). Rationale: Slow addition at low temperature controls the exothermic reaction.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Washing: Wash the organic layer sequentially with saturated NaHCO₃ solution and then with brine. Rationale: The acid wash removes excess base and amine, while the bicarbonate wash removes any remaining acid.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) or by flash column chromatography to yield pure 4-cyano-N-methylbenzamide.
Storage and Safety
-
Storage: Store in a tightly sealed container in a dry, cool (2-8°C), and well-ventilated area.[1]
-
Safety: 4-cyano-N-methylbenzamide is classified as harmful if swallowed (H302) and may cause an allergic skin reaction (H317). Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn during handling.[6]
Spectroscopic and Analytical Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. While experimental spectra are not widely published, the expected characteristics can be reliably predicted based on the functional groups present.
Table 3: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Wavenumber |
|---|---|---|
| ¹H NMR | Aromatic Protons (AA'BB' system) | δ 7.7-8.0 ppm (4H, m) |
| N-H Proton | δ ~6.2 ppm (1H, broad s) | |
| N-CH₃ Protons | δ ~3.0 ppm (3H, d) | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ ~167 ppm |
| Aromatic Carbons | δ 115-140 ppm (multiple signals) | |
| Nitrile Carbon (C≡N) | δ ~118 ppm | |
| Methyl Carbon (N-CH₃) | δ ~27 ppm | |
| FT-IR | C≡N Stretch (Nitrile) | 2240–2220 cm⁻¹ (sharp, strong)[7] |
| C=O Stretch (Amide I) | ~1650 cm⁻¹ (strong)[8] | |
| N-H Bend (Amide II) | ~1550 cm⁻¹ | |
| N-H Stretch | ~3300 cm⁻¹ (moderate, broad) | |
| Aromatic C-H Stretch | >3000 cm⁻¹ |
| Mass Spec. | Molecular Ion [M]⁺ | m/z 160 |
Expert Interpretation of Spectra
-
¹H NMR: The aromatic region will show a complex multiplet characteristic of a 1,4-disubstituted benzene ring. The N-methyl protons will appear as a doublet due to coupling with the adjacent N-H proton. The N-H proton itself will be a broad signal, and its chemical shift can be highly dependent on solvent and concentration.
-
¹³C NMR: The number of distinct signals will confirm the molecular symmetry. The nitrile and carbonyl carbons are highly deshielded and will appear far downfield. Online prediction tools can provide more precise estimated shifts.[9]
-
FT-IR: The most diagnostic peak is the sharp, strong C≡N stretch, which appears in a relatively uncongested region of the spectrum (2240–2220 cm⁻¹ for aromatic nitriles).[7] The presence of the strong amide I band (C=O stretch) further confirms the structure.[8]
-
Mass Spectrometry: The molecular ion peak at m/z 160 should be clearly visible. Key fragmentation patterns would likely involve the loss of the methylamino group (-NHCH₃) or the entire amide function, leading to a prominent fragment ion corresponding to the 4-cyanobenzoyl cation.[10][11]
Chemical Reactivity and Synthetic Utility
The utility of 4-cyano-N-methylbenzamide as a synthetic intermediate stems from the distinct reactivity of its two functional groups. This allows for selective chemical transformations.
Caption: Potential chemical transformations of 4-cyano-N-methylbenzamide.
-
Reactions of the Nitrile Group: This is the more versatile handle for modification.
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4-(carboxy)-N-methylbenzamide. This introduces a new functional group for further derivatization, such as ester or amide formation.
-
Reduction: Catalytic hydrogenation (e.g., using H₂ over a Nickel or Platinum catalyst) or chemical reduction can convert the nitrile to a primary amine (benzylamine derivative). This is a common strategy in drug discovery to introduce a basic center or a flexible linker.
-
Cycloaddition: The nitrile can react with sodium azide (NaN₃) in the presence of a Lewis acid or an ammonium salt to form a tetrazole ring. The tetrazole group is a well-established bioisostere for a carboxylic acid in medicinal chemistry, often improving metabolic stability and cell permeability.[12]
-
-
Reactions of the Amide Group: The N-methylamide is generally stable. Its hydrolysis to 4-cyanobenzoic acid requires harsh conditions (strong acid or base and high temperatures) and would typically also hydrolyze the nitrile group.
-
Reactions of the Aromatic Ring: Both the cyano and amide groups are deactivating and meta-directing for electrophilic aromatic substitution. Therefore, reactions like nitration or halogenation would be sluggish and occur at the positions meta to the existing substituents.
Applications in Research and Drug Development
The true value of 4-cyano-N-methylbenzamide lies in its application as a molecular scaffold. Its rigid 1,4-disubstituted phenyl core allows for precise spatial positioning of pharmacophoric elements, a key principle in rational drug design.
-
Scaffold for Enzyme Inhibitors: The benzamide moiety is a common feature in many biologically active compounds.[13] The cyano group can be strategically employed either as a key interacting group itself (e.g., through hydrogen bonding or dipole interactions in an active site) or as a synthetic precursor to other essential groups, such as the tetrazoles used in carbonic anhydrase inhibitors.[12]
-
Intermediate in Multi-step Syntheses: In complex total synthesis or library synthesis for high-throughput screening, 4-cyano-N-methylbenzamide can serve as a readily available starting material. Its two functional groups allow for a divergent synthetic strategy, where one group is modified first while the other is carried through, or vice versa, enabling the rapid generation of a diverse set of analogues.[13]
-
Fragment-Based Drug Discovery (FBDD): As a relatively small molecule (MW 160.17), it fits the profile of a "fragment" for FBDD. The cyano and N-methylamide groups provide well-defined interaction points (H-bond donors/acceptors), making it a candidate for screening against protein targets to identify initial binding events.
Conclusion
4-cyano-N-methylbenzamide is more than a simple chemical; it is a strategic tool for the modern chemist. Its well-defined structure, predictable physicochemical properties, and versatile reactivity make it an invaluable building block. For researchers in drug discovery and materials science, this compound provides a reliable and adaptable platform for constructing novel molecules with tailored functions. A thorough understanding of its synthesis, spectroscopic signatures, and chemical behavior, as outlined in this guide, is essential for leveraging its full potential in the laboratory.
References
-
Nasrollahzadeh, M., et al. (2022). FT-IR spectrum of N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide. ResearchGate. Retrieved January 21, 2026, from [Link]
-
ChemBK. (2024). 4-Amino-N-methylbenzamide. Retrieved January 21, 2026, from [Link]
-
PubChemLite. (n.d.). 4-cyano-n-methylbenzamide (C9H8N2O). Retrieved January 21, 2026, from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Retrieved January 21, 2026, from [Link]
-
PubChem. (n.d.). N-cyano-4-ethyl-N-methylbenzamide. Retrieved January 21, 2026, from [Link]
- Google Patents. (n.d.). WO2021209377A1 - A process for the preparation of 4-cyanobenzoyl chlorides.
-
ResearchGate. (n.d.). a. FT-IR (neat) of 4-methylbenzamide (Scheme 2, 2h). Retrieved January 21, 2026, from [Link]
-
YouTube. (2017). How to predict the 13C NMR spectrum of a compound. Retrieved January 21, 2026, from [Link]
-
SpectraBase. (n.d.). 4-Methylbenzamide - Optional[13C NMR] - Spectrum. Retrieved January 21, 2026, from [Link]
-
NCERT. (n.d.). Amines. Retrieved January 21, 2026, from [Link]
-
NIST. (n.d.). Benzamide, N-methyl-. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2010). (PDF) EI/MS/MS spectra of N-monosubstituted cyanoacetamides. Retrieved January 21, 2026, from [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved January 21, 2026, from [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved January 21, 2026, from [Link]
-
RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2016). (PDF) Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of 4-iodophenylcyanamide. Retrieved January 21, 2026, from [Link]
-
PubChem. (n.d.). N-Cyano-N-methylbenzamide. Retrieved January 21, 2026, from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. PubChemLite - 4-cyano-n-methylbenzamide (C9H8N2O) [pubchemlite.lcsb.uni.lu]
- 3. 4-Cyanobenzamide (CAS 3034-34-2) - Research Compound [benchchem.com]
- 4. chembk.com [chembk.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-氰基苯甲酰氯 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Visualizer loader [nmrdb.org]
- 10. Benzamide, N-methyl- [webbook.nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]
